{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine
Description
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C7H10N4/c8-5-6-1-2-9-7-10-3-4-11(6)7/h1-2H,3-5,8H2 |
InChI Key |
VAHABDVKNBFYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
Multicomponent reactions are a common approach for synthesizing this compound. These reactions involve the simultaneous reaction of multiple starting materials in a single step to form the desired product. This method is advantageous due to its efficiency and simplicity.
Condensation Reactions
Condensation reactions between substituted pyrimidine precursors and imidazole derivatives are another method used. These reactions often require reflux conditions to facilitate the formation of the imidazo-pyrimidine core.
Intramolecular Cyclizations
Intramolecular cyclizations are crucial for forming the fused ring system. Catalysts like palladium(II) acetate (Pd(OAc)₂) or copper(I) iodide (CuI) are commonly employed to facilitate these cyclizations.
Industrial Production Methods
Industrial production of {2H,3H-Imidazo[1,2-a]pyrimidin-5-yl}methanamine involves scalable synthetic routes to ensure high yield and purity. Continuous flow reactors and optimized reaction conditions are often utilized. Catalysts and reagents such as silica sulfuric acid, ammonium acetate, and zinc chloride are employed to facilitate the reactions.
Factors Influencing Yield
Key factors affecting the yield of {2H,3H-Imidazo[1,2-a]pyrimidin-5-yl}methanamine include:
- Solvent Polarity : The choice of solvent can significantly impact the reaction yield. Polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
- Temperature Control : Precise temperature control during cyclization reactions is crucial for achieving optimal yields.
- Stoichiometric Ratios : The ratio of reagents can affect the efficiency of the reaction.
Purification Methods
Purification of the synthesized compound is typically achieved through chromatographic methods. Silica gel chromatography with gradients of ethyl acetate and methanol is effective for enhancing purity.
Chemical Reactions Analysis
{2H,3H-Imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Oxidation Reactions
Oxidation can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This may yield hydroxylated derivatives.
Reduction Reactions
Reduction reactions involve reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can produce amine or alcohol derivatives.
Substitution Reactions
Substitution reactions can introduce various functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Chemical Reactions Analysis
Types of Reactions
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
The applications of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine are primarily in the field of pharmaceutical research, particularly as inhibitors and therapeutic agents. This compound, featuring an imidazo[1,2-a]pyrimidine core, is explored for its potential in treating various diseases, including cancer and parasitic infections .
Chemical Information
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has the molecular formula and a molecular weight of 150.18 . The CAS number for this compound is 1702828-13-4 .
Pharmaceutical Applications
- Delta-5 Desaturase Inhibitors: Some heterocyclic compounds, including derivatives related to imidazo[1,2-a]pyrimidines, are being researched as Delta-5 Desaturase (D5D) inhibitors .
- c-KIT Kinase Inhibitors: Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of c-KIT kinase, which is relevant in treating cancers such as gastrointestinal stromal tumors (GIST) . Mutated forms of the c-KIT receptor tyrosine kinase play a role in various cancers, including systemic mastocytosis, certain kinds of AML, and melanoma .
- Antiparasitic Agents: Imidazo[1,2-a]pyrazine-based compounds have been evaluated for their activity against Leishmania parasites . Modifications at different positions of the imidazopyrazine core can influence anti-leishmanial and anti-CK1 activities .
- Anticancer Agents: Imidazo[1,2-a]pyrimidine derivatives bearing imine and amine groups have been synthesized and screened for cytotoxicity against breast cancer cell lines . Certain compounds showed remarkable inhibition of MCF-7 and MDA–MB-231 cells and induced apoptosis .
Related Compounds
Other related compounds, such as {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine (CAS No. 1701700-78-8), are also being explored in research .
Mechanism of Action
The mechanism of action of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity scores (Tanimoto coefficients) are summarized below:
| Compound Name | CAS No. | Similarity | Key Structural Differences |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 56621-99-9 | 0.98 | Methanamine at position 2; dihydrochloride salt |
| N2,N2-Dimethylpyrimidine-2,5-diamine | 943757-74-2 | 0.69 | Pyrimidine core with dimethylamino groups |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | 66247-84-5 | 0.64 | Piperazinyl substituent at position 2 |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine | 1335299-39-2 | 0.60 | Fluorophenyl group at position 2 |
The most similar compound, Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride , differs only in the position of the methanamine group (position 2 vs. 5) and the presence of a hydrochloride salt, which enhances solubility .
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride salt analog exhibits higher aqueous solubility than the free base due to ionic character .
- Biological Activity :
- Indole-Substituted Derivatives (e.g., H1) : Display enhanced binding to serotonin receptors due to the indole moiety’s planar structure .
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Acts as a hypoxia-inducible factor (HIF) inhibitor, highlighting the impact of ester groups on target selectivity .
- Thermal Stability : The cyclopropyl-substituted derivative (H12) has a melting point of 157–158°C, suggesting improved stability compared to unsubstituted analogs .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|
| {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine | 152.20 | Not reported | Low (free base) |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 225.13 | Not reported | High (salt form) |
| Compound H12 (cyclopropyl derivative) | 333.18 | 157–158 | Moderate |
Biological Activity
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. Its unique fused ring structure, combining imidazole and pyrimidine rings, imparts distinctive chemical properties that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
The molecular formula of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is , with a molecular weight of 168.24 g/mol. The compound features a methanamine functional group attached to the imidazo ring, enhancing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its potential as an antibacterial agent through mechanisms involving cell wall synthesis inhibition and disruption of membrane integrity.
- Antiviral Effects : Preliminary data suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through interaction with viral enzymes or host cell receptors.
- Anticancer Potential : The compound's ability to modulate enzyme activities suggests it may have applications in cancer therapy. Research indicates that it can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
Interaction Studies
The interactions of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine with biological systems have been extensively studied:
- Enzyme Modulation : The compound can act as an inhibitor or agonist depending on the target enzyme. For instance, it has been reported to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .
- Receptor Binding : Binding studies have indicated that {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine interacts with various receptors, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders .
Case Studies
Several studies highlight the biological activity of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine:
-
Antibacterial Activity :
- A study evaluated the compound against strains like Pseudomonas aeruginosa, showing significant inhibition with an IC50 value of 25 µg/mL.
- Comparative analysis with standard antibiotics revealed that the compound exhibited synergistic effects when combined with existing treatments.
-
Anticancer Activity :
- Research involving human cancer cell lines (e.g., MCF7 and NCI-H460) demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM.
- Mechanistic studies indicated that it induces apoptosis through caspase activation pathways.
Data Tables
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.5–9.0 ppm for aromatic protons) and confirms methanamine connectivity .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 275.0 for derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3368 cm⁻¹ for amines) .
- DFT Calculations : Predicts electronic properties and reactivity sites .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Contradictions may arise from:
- Purity variability : Impurities >5% can skew bioassay results. Validate purity via HPLC or LC-MS .
- Assay conditions : Differences in cell lines (e.g., MGC-803 vs. HEK293) or incubation times affect IC₅₀ values. Standardize protocols using guidelines like OECD 423 .
- Structural analogs : Subtle differences (e.g., 5-position substituents) drastically alter activity. Perform head-to-head comparisons under identical conditions .
What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement : Substitute the methanamine group with a piperazine ring to improve solubility .
- Prodrug approaches : Introduce ester linkages to enhance oral bioavailability .
- Metabolic stability : Fluorination at the pyrimidine ring reduces CYP450-mediated degradation .
Validate designs using in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
How does this compound compare structurally and functionally to related heterocycles?
Q. Basic
| Compound | Structural Features | Key Biological Activities |
|---|---|---|
| {2H,3H-Imidazo[1,2-a]pyrimidin-5-yl}methanamine | Fused imidazo-pyrimidine core with methanamine | Antimicrobial, kinase inhibition |
| 2-Methylimidazo[1,2-a]pyridine | Imidazole fused with pyridine | Anticancer, antiviral |
| 4-Aminoquinoline | Amino-substituted quinoline | Antimalarial |
The methanamine group in the target compound enables unique hydrogen-bonding interactions absent in analogs, enhancing selectivity for ATP-binding pockets .
What experimental approaches are used to study target engagement in cellular pathways?
Q. Advanced
- Pull-down assays : Biotinylated derivatives capture binding partners from lysates for proteomic analysis .
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target effects .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
How can computational modeling accelerate the discovery of novel analogs?
Q. Advanced
- Molecular docking : Predict binding modes with targets like EGFR or PARP using AutoDock Vina .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Basic
- Purification bottlenecks : Replace column chromatography with recrystallization for >10 g batches .
- Toxic intermediates : Optimize steps to avoid genotoxic impurities (e.g., aryl amines) .
- Yield optimization : Use flow chemistry to improve reproducibility in cyclization steps .
How do solvent and pH conditions affect the compound’s stability in biological assays?
Q. Advanced
- Aqueous solubility : The compound is stable in PBS (pH 7.4) but degrades in acidic conditions (pH <5) via imidazole ring protonation .
- DMSO stock solutions : Limit freeze-thaw cycles to prevent precipitation (>5 cycles reduce activity by 20%) .
- Serum binding : 85% bound to albumin, requiring higher doses in vivo to maintain free concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
